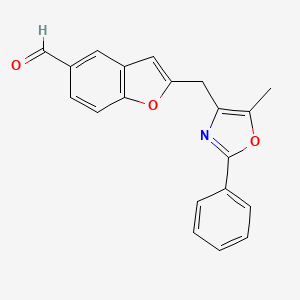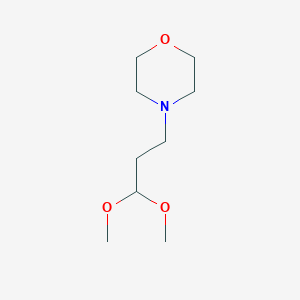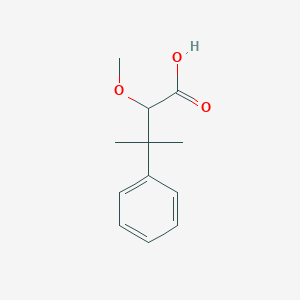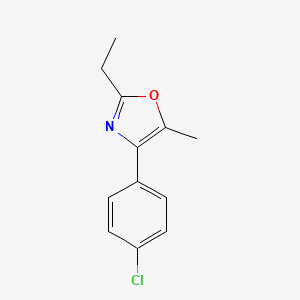
5-Chloro-6-nitro-2,3-dihydro-1H-inden-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-6-nitro-2,3-dihydro-1H-inden-1-one is a chemical compound belonging to the indanone family Indanones are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-6-nitro-2,3-dihydro-1H-inden-1-one typically involves the nitration of 5-chloro-1-indanone. The process begins with the preparation of 5-chloro-1-indanone, which can be synthesized through a Friedel-Crafts acylation reaction involving 3-chlorobenzaldehyde and propionic acid . The nitration of 5-chloro-1-indanone is then carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
5-Chloro-6-nitro-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.
Substitution: Amines or thiols, base (e.g., sodium hydroxide), solvent (e.g., ethanol or water).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 5-Chloro-6-amino-1-indanone.
Substitution: 5-substituted-6-nitro-1-indanone derivatives.
Oxidation: Oxidized derivatives of this compound.
Applications De Recherche Scientifique
5-Chloro-6-nitro-2,3-dihydro-1H-inden-1-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the development of new drugs targeting various diseases.
Industry: Utilized in the synthesis of agrochemicals, dyes, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 5-Chloro-6-nitro-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro group can participate in electrophilic substitution reactions, further modifying the compound’s activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Chloro-1-indanone: Lacks the nitro group, making it less reactive in certain chemical reactions.
6-Nitro-1-indanone:
5-Bromo-6-nitro-1-indanone: Similar structure but with a bromo group instead of a chloro group, leading to different reactivity and applications
Uniqueness
5-Chloro-6-nitro-2,3-dihydro-1H-inden-1-one is unique due to the presence of both chloro and nitro groups, which enhance its reactivity and versatility in various chemical reactions. This dual functionality makes it a valuable compound for research and industrial applications .
Propriétés
Formule moléculaire |
C9H6ClNO3 |
|---|---|
Poids moléculaire |
211.60 g/mol |
Nom IUPAC |
5-chloro-6-nitro-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C9H6ClNO3/c10-7-3-5-1-2-9(12)6(5)4-8(7)11(13)14/h3-4H,1-2H2 |
Clé InChI |
CYKKWXVKSIKLJM-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)C2=CC(=C(C=C21)Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-Methyl-2,3-di-p-tolyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B8470486.png)




![4-isobutoxy-3-[(2-phenyl-1H-indol-1-yl)methyl]benzaldehyde](/img/structure/B8470515.png)
![5-Quinazolinol,4-[(2-chloro-5-methoxyphenyl)amino]-7-(phenylmethoxy)-](/img/structure/B8470522.png)

![N-Cyclopropyl-7-iodobenzo[d]isoxazol-3-amine](/img/structure/B8470560.png)

